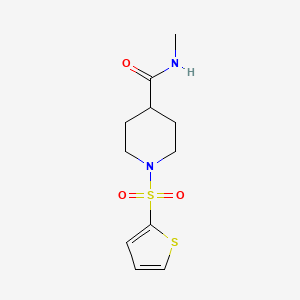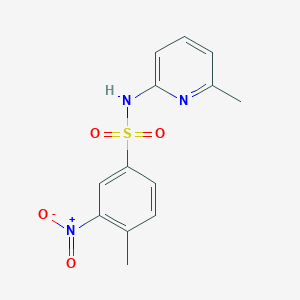
N'-(2-fluorophenyl)-N,N-diisobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-fluorophenyl)-N,N-diisobutylurea, also known as DIFU, is a chemical compound that has been widely used in scientific research for its unique properties. DIFU is a urea derivative that has a fluorine atom attached to the phenyl ring. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea is not fully understood. However, it has been suggested that N'-(2-fluorophenyl)-N,N-diisobutylurea inhibits the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of lipids, which can have a variety of effects on cells and tissues.
Biochemical and Physiological Effects:
N'-(2-fluorophenyl)-N,N-diisobutylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N'-(2-fluorophenyl)-N,N-diisobutylurea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(2-fluorophenyl)-N,N-diisobutylurea has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. N'-(2-fluorophenyl)-N,N-diisobutylurea is also soluble in a variety of solvents, which makes it easy to use in different experimental systems. However, there are also limitations to using N'-(2-fluorophenyl)-N,N-diisobutylurea in lab experiments. For example, N'-(2-fluorophenyl)-N,N-diisobutylurea has a relatively short half-life in vivo, which can make it difficult to study its effects over long periods of time.
Zukünftige Richtungen
There are several future directions for research on N'-(2-fluorophenyl)-N,N-diisobutylurea. One area of interest is the development of new drugs based on the structure of N'-(2-fluorophenyl)-N,N-diisobutylurea. Another area of interest is the study of the role of N'-(2-fluorophenyl)-N,N-diisobutylurea in lipid metabolism and its potential as a therapeutic target for metabolic disorders. In addition, there is a need for further research on the mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea and its effects on different biological systems.
Conclusion:
In conclusion, N'-(2-fluorophenyl)-N,N-diisobutylurea is a urea derivative that has been widely used in scientific research for its unique properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments, but there are also limitations to its use. Future research on N'-(2-fluorophenyl)-N,N-diisobutylurea could lead to the development of new drugs and a better understanding of its role in biological systems.
Synthesemethoden
The synthesis of N'-(2-fluorophenyl)-N,N-diisobutylurea involves the reaction of 2-fluorophenyl isocyanate with diisobutylamine. The reaction takes place in a solvent such as toluene or dichloromethane, and the product is obtained by filtration and recrystallization. The purity of N'-(2-fluorophenyl)-N,N-diisobutylurea can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(2-fluorophenyl)-N,N-diisobutylurea has been used in various fields of scientific research due to its unique properties. It has been used as a pharmacological tool to study the role of urea derivatives in biological systems. N'-(2-fluorophenyl)-N,N-diisobutylurea has also been used as a ligand in medicinal chemistry to develop new drugs for the treatment of various diseases. In addition, N'-(2-fluorophenyl)-N,N-diisobutylurea has been used as a probe to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMZNWFQHFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)-N,N-diisobutylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)
![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)

